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Compound of Interest

Compound Name: 3,5-Dichlorosalicylaldehyde

Cat. No.: B181256

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dichlorosalicylaldehyde (CAS No. 90-60-8), a key intermediate in the synthesis of Schiff
base ligands and other fine chemicals.[1] This document is intended for researchers, scientists,
and professionals in the field of drug development and chemical synthesis, offering a
centralized resource for its structural characterization through Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3,5-Dichlorosalicylaldehyde.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift Lo . .
Multiplicity Integration Assignment Solvent
(3) ppm
11.39 Singlet 1H OH CDCls
9.86 Singlet 1H CHO CDCls
Doublet (J=2.5
7.64 1H Ar-H CDCls
Hz)
Doublet (J=2.5
7.52 1H Ar-H CDCls

Hz)

Note: Slight variations in chemical shifts have been reported in the literature. The data

presented here is a representative compilation.[1]

« 13 1
Chemical Shift (d) ppm Assignment Solvent
193.5 C=0 (Aldehyde) CDClz
158.0 C-OH CDCls
137.5 C-Cl CDCls
130.0 Ar-CH CDCls
126.5 C-CHO CDCls
125.0 C-Cl CDCIs
123.0 Ar-CH CDCls

Note: The assignments are based on typical chemical shift ranges for substituted aromatic

aldehydes and data available from spectral databases.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (intramolecular H-

~3400 Broad

bond)
~3080 Medium C-H stretch (aromatic)
~2850, ~2750 Medium C-H stretch (aldehyde)
~1670 Strong C=0 stretch (aldehyde)
~1580, ~1460 Medium-Strong C=C stretch (aromatic ring)
~1280 Strong C-O stretch (phenol)

C-H bend (aromatic, out-of-
~870 Strong

plane)
~700 Strong C-Cl stretch

Note: Peak positions are approximate and can vary based on the sampling method (e.g., KBr
pellet, ATR).

ble 4: UV-Vi :

Amax (nm) Molar Absorptivity (g) Solvent

~255, ~335 Not Reported Ethanol

Note: The Amax values are estimated based on the UV-Vis spectra of structurally similar
salicylaldehyde derivatives. Specific experimental data for 3,5-Dichlorosalicylaldehyde is not
readily available in the literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a 400 MHz spectrometer. The sample was prepared
by dissolving approximately 10-20 mg of 3,5-Dichlorosalicylaldehyde in 0.7 mL of deuterated
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chloroform (CDCIs). Tetramethylsilane (TMS) was used as an internal standard (0O ppm). For
13C NMR, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid
3,5-Dichlorosalicylaldehyde was placed directly onto the ATR crystal, and firm pressure was
applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm~1. A
background spectrum of the clean, empty ATR crystal was recorded and automatically
subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was recorded on a dual-beam spectrophotometer. A stock
solution of 3,5-Dichlorosalicylaldehyde was prepared in ethanol. This stock solution was then
diluted to an appropriate concentration to ensure that the absorbance values fell within the
linear range of the instrument (typically 0.1-1.0 AU). The spectrum was scanned over a
wavelength range of 200-400 nm, using pure ethanol as the blank reference.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 3,5-Dichlorosalicylaldehyde.
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Spectroscopic Analysis Workflow for 3,5-Dichlorosalicylaldehyde
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Caption: Workflow for the spectroscopic characterization of 3,5-Dichlorosalicylaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b181256?utm_src=pdf-body-img
https://www.benchchem.com/product/b181256?utm_src=pdf-body
https://www.benchchem.com/product/b181256?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. 3,5-DICHLOROSALICYLALDEHYDE | 90-60-8 [chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dichlorosalicylaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181256#spectroscopic-data-nmr-ir-uv-vis-of-3-5-
dichlorosalicylaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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